4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane
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Overview
Description
4-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)oxane is a synthetic organic compound characterized by the presence of an oxane ring and a bicyclo[111]pentane moiety substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a followed by a series of functional group transformations.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Oxane Ring: The oxane ring is typically introduced through nucleophilic substitution reactions, where an appropriate oxane precursor reacts with the bicyclo[1.1.1]pentane intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can lead to different functionalized oxane compounds.
Scientific Research Applications
4-(2-{3-iodobicyclo[11
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may find use in the development of advanced materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is not well-understood, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety may provide a rigid scaffold that can enhance binding affinity and specificity, while the oxane ring and iodine atom may participate in specific chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: This compound shares the bicyclo[1.1.1]pentane core and iodine substitution but differs in the presence of an acetate group instead of an oxane ring.
tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate: This compound also contains the bicyclo[1.1.1]pentane core and iodine substitution but features a piperidine ring and a tert-butyl group.
Uniqueness
4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is unique due to the combination of its bicyclo[1.1.1]pentane core, oxane ring, and iodine substitution. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
2763754-61-4 |
---|---|
Molecular Formula |
C12H19IO |
Molecular Weight |
306.2 |
Purity |
95 |
Origin of Product |
United States |
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